
Risedronic acid monohydrate
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Overview
Description
Risedronic acid monohydrate (C₇H₁₁NO₇P₂·H₂O) is a nitrogen-containing bisphosphonate used primarily to treat osteoporosis and Paget’s disease by inhibiting osteoclast-mediated bone resorption. Its mechanism involves binding to hydroxyapatite in bone tissue, disrupting the mevalonate pathway, and inducing osteoclast apoptosis. Analytical methods such as ultra-performance liquid chromatography (UPLC) have been validated for impurity profiling, ensuring its pharmaceutical quality. For instance, a UPLC method using an Inertsil C-8 column demonstrated specificity for detecting 3-acetylpyridine impurities, with satisfactory linearity, precision, and robustness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of risedronic acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method yields risedronic acid in a relatively pure form . Another approach involves using phosphorus trichloride and phosphorous acid in the presence of an ionic liquid additive, which can improve the yield and purity of the product .
Industrial Production Methods
Industrial production of risedronic acid often employs similar synthetic routes but on a larger scale. The use of methanesulfonic acid as a solvent is preferred due to its effectiveness in producing high yields of the compound . Additionally, green chemistry approaches, such as using microwave irradiation, have been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Metal Complexation
Risedronic acid forms stable complexes with bivalent metal cations (Mg2+, Zn2+, Pb2+, Cu2+) via phosphonate and pyridine coordination :
Primary Species :
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MLH2 (protonated complex)
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MLH, ML (mononuclear complexes)
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M2L (dinuclear complexes)
Thermodynamic Stability (at I = 0.15 mol·L−1, T = 298.15 K) :
Metal Ion | logβ (MLH) | ΔG (kJ·mol−1) | ΔH (kJ·mol−1) | ΔS (J·mol−1·K−1) |
---|---|---|---|---|
Mg2+ | 10.95 | -62.4 | +8.2 | +237 |
Zn2+ | 13.12 | -74.9 | -15.3 | +200 |
Pb2+ | 19.12 | -109.1 | -28.7 | +269 |
Cu2+ | 16.82 | -96.0 | -22.4 | +247 |
Key Findings :
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Complexation is entropy-driven due to desolvation effects.
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Cu2+ complexes exhibit the highest stability in acidic conditions (pH 4–6) .
Hydrolysis and pH-Dependent Stability
Risedronic acid undergoes pH-dependent ionization, influencing its solubility and reactivity:
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Solubility : Highly soluble in water (>10 mg/mL) , insoluble in ethanol.
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Ionization : At pH 9.5, fully deprotonated as a polyvalent anion, enabling chelation with EDTA in chromatographic separations .
Hydrolysis Pathways :
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Acidic conditions (pH < 4): Precipitation of neutral M2L species (e.g., Pb2+) .
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Alkaline conditions (pH > 8): Competition with metal hydroxide formation .
Analytical Interactions
In HPLC assays , risedronic acid interacts with EDTA in the mobile phase (pH 9.5) :
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Mechanism : Trivalent EDTA anion elutes polyvalent risedronate via ion-exchange.
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Resolution :
Compound Retention Time (min) Resolution (vs. risedronate) Related Compound C 9.4 4.4 Related Compound A 10.2 2.5 Risedronate 11.9 —
Robustness : Method tolerates ±2°C temperature and ±0.1 pH variations while meeting USP specifications .
Biochemical Reactivity
Risedronic acid’s pharmacological action involves two key reactions :
Scientific Research Applications
Risedronic acid, often used as its sodium salt risedronate sodium, is a bisphosphonate that slows down cells that break down bone . It is taken orally to treat or prevent osteoporosis and to treat Paget's disease of bone . Risedronic acid functions by preventing the resorption of bone .
Brand Names: Actonel, Atelvia, and Benet .
Therapeutic Uses
Risedronic acid is indicated for:
- Treatment of osteoporosis in men
- Treatment of Paget's disease
- Treatment and prevention of osteoporosis in postmenopausal women
- Prevention and treatment of postmenopausal and corticosteroid-induced osteoporosis
- Decreases fracture in those with established postmenopausal osteoporosis
- Prevents vertebral bone loss in patients beginning long-term corticosteroid therapy
Pharmacokinetics
Oral bioavailability is 0.63%, with maximum absorption occurring approximately 1 hour after dosing. Taking risedronic acid half an hour before a meal reduces bioavailability by 55% compared to fasting, and taking it 1 hour before a meal reduces bioavailability by 30% . Therefore, risedronate should be taken without regard to food intake, ideally before breakfast and at least 30 minutes before the first food .
Clinical Studies and Trials
Risedronate increases lumbar spine bone density and preserves femoral neck density in postmenopausal women with normal bone density. It also decreases the incidence of new vertebral and nonvertebral fractures in postmenopausal women with prior vertebral fractures. Additionally, risedronate preserves bone in patients who have experienced breast cancer and chemotherapy-induced menopause .
One trial in patients with postmenopausal osteoporosis using a low dose (2.5 mg) of risedronate did not yield positive results .
Adverse Events
Adverse effects in patients with postmenopausal osteoporosis, breast cancer, Paget disease, and those taking corticosteroids are similar to those of patients taking a placebo, and do not include notable upper gastrointestinal tract adverse event rates or serious adverse events . Musculoskeletal events were reported 11 times, myalgia 8 times, headache 4 times, and nausea once in a bioequivalence study. All adverse events resolved .
Risedronate, like other bisphosphonate drugs, has been associated with the rare side effect of osteonecrosis of the jaw, often preceded by dental procedures that induce trauma to the bone .
Relative Potency of Bisphosphonates
Bisphosphonate | Relative potency |
---|---|
Etidronate | 1 |
Tiludronate | 10 |
Pamidronate | 100 |
Alendronate | 100-500 |
Ibandronate | 500-1000 |
Risedronate | 1000 |
Zoledronate | 5000 |
Mechanism of Action
Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .
Comparison with Similar Compounds
Comparison with Similar Bisphosphonate Compounds
Bisphosphonates share structural similarities (P–C–P backbone) but differ in side-chain modifications, pharmacokinetics, and clinical applications. Below is a detailed comparison:
Table 1: Key Pharmacological and Chemical Properties
Compound | Molecular Formula | CAS No. | Mechanism of Action | Indications | Bioavailability | Common Dosage Forms |
---|---|---|---|---|---|---|
Risedronic acid monohydrate | C₇H₁₁NO₇P₂·H₂O | 105462-24-6 | Inhibits farnesyl pyrophosphate synthase | Osteoporosis, Paget’s disease | 0.6% | Oral tablets |
Alendronic acid | C₄H₁₃NO₇P₂ | 121268-17-5 | Same as risedronic acid | Osteoporosis, glucocorticoid-induced bone loss | 0.6–0.7% | Oral tablets |
Zoledronic acid monohydrate | C₅H₁₀N₂O₇P₂·H₂O | 165800-06-6 | Targets osteoclast ATP analogs | Osteoporosis, hypercalcemia of malignancy | ~100% (IV) | Intravenous infusion |
Etidronic acid monohydrate | C₂H₈O₇P₂·H₂O | 2809-21-4 | Non-nitrogenous; binds hydroxyapatite | Heterotopic ossification, Paget’s disease | 1–6% | Oral/IV formulations |
Minodronic acid monohydrate | C₉H₁₂N₂O₇P₂·H₂O | 155648-60-5 | Inhibits farnesyl pyrophosphate synthase | Osteoporosis (Japan-specific use) | ~1.1% | Oral tablets |
Key Differences
Mechanistic Specificity: Nitrogen-containing bisphosphonates (e.g., risedronic acid, alendronic acid) inhibit farnesyl pyrophosphate synthase, disrupting osteoclast function. Non-nitrogenous bisphosphonates (e.g., etidronic acid) primarily bind to bone mineral without affecting the mevalonate pathway .
Bioavailability: Risedronic acid and alendronic acid exhibit low oral bioavailability (~0.6%) due to poor intestinal absorption. Zoledronic acid, administered intravenously, achieves near-complete bioavailability .
Clinical Efficacy :
- Zoledronic acid has a prolonged duration of action (annual IV dose sufficient for osteoporosis), whereas risedronic acid requires weekly or monthly oral dosing .
- Etidronic acid is less potent and primarily used for heterotopic ossification rather than osteoporosis .
Safety Profiles :
- Risedronic acid and alendronic acid share gastrointestinal side effects (e.g., dyspepsia).
- Zoledronic acid is associated with acute-phase reactions (fever, myalgia) post-infusion .
Analytical Methods
This compound’s impurity profile is rigorously monitored using UPLC, unlike etidronic acid, which relies on sodium phosphite dibasic pentahydrate as a reference standard .
Research Findings and Regulatory Status
- This compound is included in the EU Long-Term Illness Scheme under code M05BA07, highlighting its therapeutic importance .
- Minodronic acid monohydrate, while structurally similar, is approved only in Japan and lacks global regulatory parity .
- Zoledronic acid monohydrate’s production involves hazardous intermediates (e.g., ethyl chloroacetate), necessitating stringent safety protocols compared to risedronic acid’s synthesis .
Biological Activity
Risedronic acid, a third-generation bisphosphonate, is primarily used in the treatment of osteoporosis and Paget's disease. Its biological activity is characterized by its mechanism of action, pharmacokinetic properties, and clinical efficacy in reducing bone resorption and increasing bone mineral density.
Risedronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in bone tissue, leading to the following processes:
- Endocytosis : Osteoclasts uptake risedronic acid through fluid-phase endocytosis.
- Apoptosis Induction : Once inside the osteoclasts, risedronic acid interferes with the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, which ultimately induces apoptosis in these cells .
- Bone Resorption Inhibition : This inhibition leads to a decrease in bone resorption, contributing to increased bone mass and improved skeletal strength over time .
Pharmacokinetics
Risedronic acid has specific pharmacokinetic characteristics that influence its efficacy:
- Absorption : Oral bioavailability is approximately 0.63%, with maximum absorption occurring about 1 hour after dosing. Food intake can significantly reduce bioavailability .
- Distribution : The volume of distribution is about 13.8 L/kg, with approximately 24% protein binding .
- Metabolism and Elimination : Risedronic acid is not metabolized significantly before elimination; it is primarily excreted unchanged via the kidneys, with a terminal half-life of around 561 hours .
- Clearance : The mean renal clearance is approximately 52 mL/min .
Clinical Efficacy and Case Studies
Numerous studies have demonstrated the effectiveness of risedronic acid in clinical settings:
- Osteoporosis Treatment : In post-menopausal women, risedronic acid significantly reduces biochemical markers of bone turnover within one month, achieving maximum effect at 3-6 months. Studies show that both weekly (35 mg) and daily (5 mg) doses are effective in preventing vertebral fractures .
- Paget's Disease : The drug has been shown to decrease bone turnover markers effectively in patients with Paget's disease, confirming its role in managing this condition .
- Comparative Studies : A study comparing risedronic acid to zoledronic acid found non-inferiority regarding effects on bone mineral density, indicating that risedronic acid is equally effective for certain populations .
Table 1: Pharmacokinetic Parameters of Risedronic Acid
Parameter | Value (35 mg) |
---|---|
AUC0-72 (ng·hr/ml) | 87 ± 42 |
Cmax (ng/ml) | 25 ± 13 |
tmax (hr) | 1.25 (0.5 - 2.5) |
Clearance (mL/min) | 52 |
Table 2: Effects on Bone Turnover Markers
Time Point | Biochemical Marker Reduction (%) |
---|---|
1 Month | Significant reduction observed |
3 Months | Maximum reduction achieved |
12 Months | Similar reductions for both dosing regimens |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing and characterizing risedronic acid monohydrate for research purposes?
- Methodological Answer : Synthesis involves sequential phosphorylation of 3-pyridinyl-1-hydroxyethylidene-1,1-bisphosphonic acid, followed by controlled hydration to form the monohydrate. Characterization requires X-ray diffraction (XRD) for crystallinity analysis, nuclear magnetic resonance (NMR) for structural confirmation, and thermogravimetric analysis (TGA) to verify hydration stability. Ensure purity via high-performance liquid chromatography (HPLC) with UV detection .
- Experimental Design : Include stepwise synthesis protocols, solvent selection (e.g., aqueous ethanol for crystallization), and validation against reference standards (e.g., CAS 329003-65-8) .
Q. How should researchers design assays to evaluate risedronic acid’s inhibitory effects on osteoclast-mediated bone resorption?
- Methodological Answer : Use in vitro osteoclast cultures derived from bone marrow macrophages, stimulated with RANKL. Quantify resorption pits on calcium phosphate-coated plates using scanning electron microscopy (SEM) or toluidine blue staining. Normalize data to controls and apply non-linear regression models (e.g., IC₅₀ calculations) .
- Validation : Cross-validate results with biochemical markers (e.g., TRAP5b activity) and reference inhibitors like zoledronic acid .
Advanced Research Questions
Q. What experimental models best differentiate the pharmacokinetic and pharmacodynamic profiles of this compound in preclinical studies?
- Methodological Answer :
- In vitro : Use human osteoblast-osteoclast co-cultures to simulate bone remodeling. Measure drug uptake via LC-MS/MS and correlate with farnesyl pyrophosphate synthase (FPPS) inhibition using enzymatic assays .
- In vivo : Employ ovariectomized (OVX) rodent models to mimic postmenopausal osteoporosis. Assess bone mineral density (BMD) via micro-CT and serum biomarkers (e.g., CTX-1 for resorption) .
Q. How can researchers resolve contradictions in reported efficacy data for risedronic acid across different experimental systems?
- Methodological Answer : Conduct meta-analyses of dose-response data, stratifying by model type (e.g., cell lines vs. animal models). Use sensitivity analysis to identify confounding variables (e.g., calcium/vitamin D co-administration) .
- Case Study : Compare potency in heterocyclic N-BPs (e.g., risedronic acid vs. zoledronic acid) using FPPS inhibition assays and in vivo BMD outcomes .
Q. What strategies optimize dose-response studies for risedronic acid to balance efficacy and toxicity in translational research?
- Methodological Answer : Implement adaptive dose-ranging designs, starting with in vitro IC₅₀ values (e.g., ~1–10 nM for FPPS inhibition) and scaling to in vivo equivalents using allometric principles. Monitor renal toxicity biomarkers (e.g., serum creatinine) in long-term rodent studies .
- Statistical Tools : Use Emax models for dose optimization and Bayesian frameworks for uncertainty quantification .
Q. How can researchers validate synergistic effects between risedronic acid and calcium/vitamin D formulations?
- Methodological Answer : Perform isobolographic analysis in OVX rats treated with risedronic acid (0.5 mg/kg/week) and varying doses of calcium/vitamin D. Assess synergy via combination indices (CI < 1) and bone biomechanical testing (e.g., three-point bending) .
- Data Interpretation : Compare outcomes to sequential therapy protocols (e.g., M05BB04) to avoid confounding .
Q. What analytical methods ensure accurate quantification of risedronic acid in pharmacokinetic studies?
- Methodological Answer : Use derivatization with trimethylsilyl reagents followed by GC-MS or HPLC-MS/MS with ion-pairing chromatography (e.g., tetrabutylammonium phosphate). Validate methods per ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and recovery (85–115%) .
- Challenges : Address low oral bioavailability (<1%) by optimizing sampling protocols for plasma and urine .
Q. Cross-Cutting Methodological Considerations
Q. How should researchers design longitudinal studies to assess risedronic acid’s long-term skeletal and extraskeletal effects?
- Methodological Answer : Use multi-arm cohorts in aging or cancer models (e.g., xenografts for anti-tumor effects). Track outcomes via dual-energy X-ray absorptiometry (DXA), histomorphometry, and RNA-seq for mevalonate pathway genes .
- Ethical Compliance : Follow ARRIVE guidelines for animal welfare and include sham-operated controls .
Q. What biomarkers are most reliable for evaluating risedronic acid’s therapeutic efficacy in clinical research?
Properties
Molecular Formula |
C7H13NO8P2 |
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Molecular Weight |
301.13 g/mol |
IUPAC Name |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |
InChI Key |
SASLGGGHGGSNGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
Origin of Product |
United States |
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